![molecular formula C15H28N2O2 B7903217 tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B7903217.png)
tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate: . It features a tert-butyl group, an aminomethyl group, and a spirocyclic structure, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-azaspiro[4.5]decane-2-carboxylic acid as the core structure.
Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Aminomethylation: The protected compound undergoes aminomethylation, where an aminomethyl group is introduced at the 8-position.
Deprotection: Finally, the Boc group is removed to yield the final product.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: Various catalysts and solvents are used to optimize yield and selectivity, with common choices including palladium catalysts and organic solvents like dichloromethane.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like alkyl lithium (RLi) or Grignard reagents (RMgX).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: Its applications extend to the development of advanced materials and catalysts.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition or activation of enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl 3-(aminomethyl)benzylcarbamate: Another compound with a tert-butyl group and an aminomethyl group, but with a benzyl carbamate structure.
Tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate: Similar spirocyclic structure but with a different ring size and substitution pattern.
Uniqueness: Tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate stands out due to its specific spirocyclic structure, which provides unique chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-8-15(11-17)6-4-12(10-16)5-7-15/h12H,4-11,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOAVXOTAAWYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

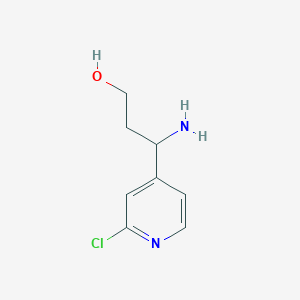
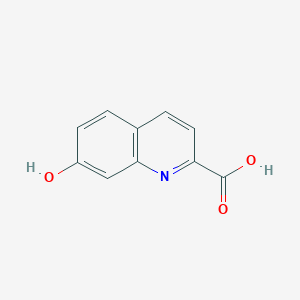
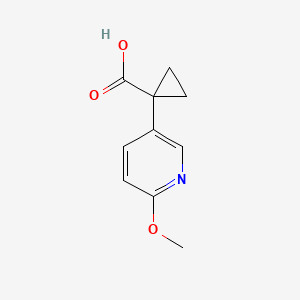
![3-Azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B7903161.png)
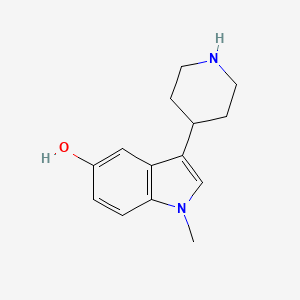
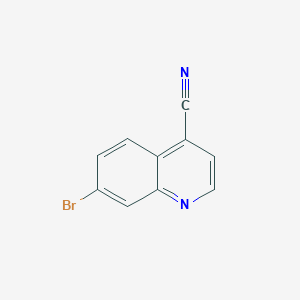
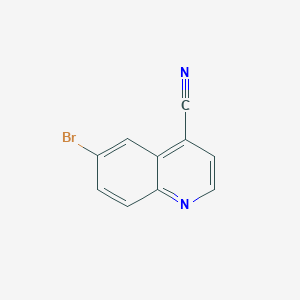
![tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B7903193.png)
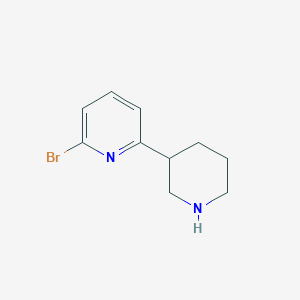
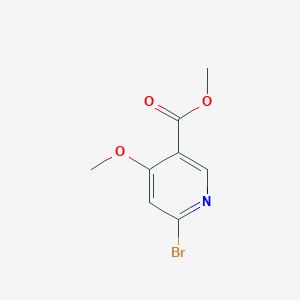
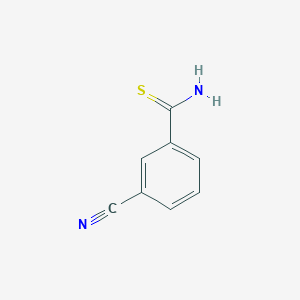
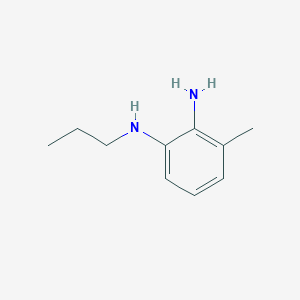
![Ethyl[(2-fluoro-3-methylphenyl)methyl]amine](/img/structure/B7903239.png)
